N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide
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Overview
Description
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide typically involves the condensation of 2-aminophenol with various aldehydes or ketones under acidic or basic conditions. The reaction is often catalyzed by metal catalysts or ionic liquids to enhance the yield and selectivity . For instance, a common method involves the use of 2-aminophenol and 2-chlorobenzoyl chloride in the presence of a base like triethylamine, followed by cyclization to form the benzoxazole ring .
Industrial Production Methods
Industrial production of benzoxazole derivatives, including this compound, often employs continuous flow reactors to optimize reaction conditions and improve scalability. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also gaining traction in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields quinone derivatives, while substitution of the chlorine atom can produce various substituted benzoxazole derivatives .
Scientific Research Applications
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antifungal agent.
Medicine: Investigated for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide involves its interaction with various molecular targets and pathways. For instance, it may inhibit specific enzymes or receptors involved in microbial growth or cancer cell proliferation. The benzoxazole moiety is known to interact with DNA and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzoxazol-2-yl)-3-fluoro-N,4-dimethylbenzamide
- 2,5-dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide
- N-(1,3-benzoxazol-2-yl)-3-cyclohexyl-N-{2-[(4-methoxyphenyl)amino]ethyl}-L-alaninamide
Uniqueness
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the hydroxyl group and the chlorine atom allows for diverse chemical modifications, making it a versatile compound for various applications .
Properties
CAS No. |
327051-08-1 |
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Molecular Formula |
C20H13ClN2O3 |
Molecular Weight |
364.8 g/mol |
IUPAC Name |
N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2-chlorobenzamide |
InChI |
InChI=1S/C20H13ClN2O3/c21-15-6-2-1-5-13(15)19(25)22-12-9-10-17(24)14(11-12)20-23-16-7-3-4-8-18(16)26-20/h1-11,24H,(H,22,25) |
InChI Key |
CTEBLFBMBDPAPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4O3)Cl |
Origin of Product |
United States |
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